Cas no 500794-88-7 (TR antagonist 1)
TR antagonist 1 structure
Product Name:TR antagonist 1
CAS-Nr.:500794-88-7
MF:C25H23Br2NO4
MW:561.262425661087
CID:4654264
Update Time:2025-07-09
TR antagonist 1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- TR antagonist 1
- thyromimetic, 6
- JMC496635 Compound 6
- BDBM18886
- 3-{3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)-5-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy]phenyl}propanoic acid
- 3-{3,5-dibromo-4-[4-hydroxy-3-isopropyl-5-((E)-2-pyridin-4-yl-vinyl)phenoxy]phenyl}propionic acid
-
- Inchi: 1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+
- InChI-Schlüssel: JFQSWHAFVANRQE-HWKANZROSA-N
- Lächelt: BrC1C=C(C=C(C=1OC1C=C(/C=C/C2C=CN=CC=2)C(=C(C=1)C(C)C)O)Br)CCC(=O)O
Berechnete Eigenschaften
- Genaue Masse: 560.99733g/mol
- Monoisotopenmasse: 558.99938g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 8
- Komplexität: 613
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topologische Polaroberfläche: 79.6
- Molekulargewicht: 561.3g/mol
TR antagonist 1 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-111443-5mg |
TR antagonist 1 |
500794-88-7 | 99.57% | 5mg |
¥5500 | 2025-04-16 | |
| MedChemExpress | HY-111443-10mg |
TR antagonist 1 |
500794-88-7 | 99.57% | 10mg |
¥8500 | 2024-04-18 | |
| MedChemExpress | HY-111443-50mg |
TR antagonist 1 |
500794-88-7 | 99.57% | 50mg |
¥25500 | 2023-08-31 | |
| MedChemExpress | HY-111443-100mg |
TR antagonist 1 |
500794-88-7 | 99.57% | 100mg |
¥39500 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T911344-5mg |
TR antagonist 1 |
500794-88-7 | 98% | 5mg |
¥8,634.60 | 2022-08-31 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47046-5mg |
TR antagonist 1 |
500794-88-7 | 98% | 5mg |
¥4903.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47046-10mg |
TR antagonist 1 |
500794-88-7 | 98% | 10mg |
¥7578.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47046-50mg |
TR antagonist 1 |
500794-88-7 | 98% | 50mg |
¥22735.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47046-100mg |
TR antagonist 1 |
500794-88-7 | 98% | 100mg |
¥35217.00 | 2023-09-08 | |
| eNovation Chemicals LLC | Y1266928-5mg |
TR antagonist 1 |
500794-88-7 | 98% | 5mg |
$975 | 2024-06-05 |
TR antagonist 1 Verwandte Literatur
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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